molecular formula C10H8F6O2 B1331345 1,4-Bis(2,2,2-trifluoroethoxy)benzene CAS No. 66300-61-6

1,4-Bis(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1331345
CAS No.: 66300-61-6
M. Wt: 274.16 g/mol
InChI Key: ZHUBFESHPMGIDZ-UHFFFAOYSA-N
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Description

1,4-Bis(2,2,2-trifluoroethoxy)benzene (CAS 66300-61-6, molecular formula C10H8F6O2, MW 274.16) is a fluorinated aromatic ether characterized by two trifluoroethoxy (–OCH2CF3) groups symmetrically substituted at the para positions of a benzene ring . It is synthesized via palladium-catalyzed C–O cross-coupling between 1,4-dibromobenzene and 2,2,2-trifluoroethanol, yielding 76% under optimized conditions . The compound is a critical intermediate in synthesizing Flecainide, a Class IC antiarrhythmic drug . Safety data indicate hazards including skin irritation (H315) and respiratory sensitization (H335), necessitating precautions during handling .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organic molecules. For instance, it is utilized in the preparation of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, which is further transformed into pharmaceuticals like flecainide .

Biology

  • Biological Activity Studies : Research has indicated that 1,4-Bis(2,2,2-trifluoroethoxy)benzene may interact with biological molecules and pathways. Studies have investigated its potential as an inhibitor of epidermal growth factor receptor (EGFR), a target in cancer therapy .

Medicine

  • Therapeutic Potential : The compound has been explored for its therapeutic properties. It acts as a precursor in synthesizing pharmaceutical compounds such as antiarrhythmic agents. The synthesis route for drugs like flecainide highlights its importance in medicinal chemistry .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is used to produce specialty chemicals with unique properties. Its characteristics make it suitable for ligand design in copper-catalyzed coupling reactions .

Case Study 1: Antiglioma Activity

A study utilized human glioblastoma cell lines (LN229) to assess the anticancer efficacy of derivatives synthesized from this compound. The results indicated significant cytotoxic effects against glioma cells when tested using MTT assays .

Case Study 2: Synthesis of Pharmaceutical Intermediates

The compound was employed as an intermediate in synthesizing 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide (flecainide), an antiarrhythmic medication. The process involved multiple steps including Friedel-Crafts acylation and oxidation reactions to yield the final product efficiently .

Summary Table of Applications

Field Application Details
ChemistryBuilding Block for Organic SynthesisKey intermediate in synthesizing complex organic molecules
BiologyBiological Activity StudiesInvestigated for EGFR inhibition and potential anticancer properties
MedicineTherapeutic PotentialPrecursor for synthesizing antiarrhythmic drugs like flecainide
IndustryProduction of Specialty ChemicalsUsed in ligand design for copper-catalyzed reactions

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene

  • Structural Differences : Substituted with dichloropyridyl (–O–C5H2Cl2N) groups instead of trifluoroethoxy.
  • Functional Impact : The dichloropyridyl groups enhance electron-withdrawing effects and steric bulk, increasing interaction with cytochrome P450 enzymes. This compound is a potent modulator of hepatic cytochrome P450 gene expression in mice .
  • Applications : Primarily used in biochemical studies of enzyme regulation, contrasting with the pharmaceutical focus of the trifluoroethoxy analog .

2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene

  • Structural Differences : Combines tetrafluorinated benzene with trimethylsilyl (–SiMe3) groups.
  • Functional Impact : The silyl groups introduce significant steric hindrance, reducing reactivity in electrophilic substitutions. Fluorination enhances thermal stability and hydrophobicity.
  • Applications : Used in materials science for silicon-based polymers, differing from the trifluoroethoxy compound’s role in drug synthesis .

1,4-Bis(2-fluoroethoxy)benzene (CAS 123644-40-6)

  • Structural Differences: Substituted with monofluoroethoxy (–OCH2F) groups.
  • Functional Impact : Reduced electronegativity and lipophilicity compared to trifluoroethoxy groups. The single fluorine per substituent diminishes electron-withdrawing effects, altering solubility and metabolic stability.
  • Applications: Potential intermediate in agrochemicals, but less prevalent in pharmaceuticals than its trifluoroethoxy counterpart .

1,4-Bis(trifluoromethyl)benzene Derivatives

  • Example : 1,4-Bis(trifluoromethyl)-2-chloro-3-(trifluoromethoxy)benzene (CAS 1806979-12-3).
  • Structural Differences : Trifluoromethyl (–CF3) and chloro (–Cl) substituents replace trifluoroethoxy groups.
  • Functional Impact : The –CF3 groups provide stronger electron-withdrawing effects and higher chemical inertness. Chlorination introduces additional reactivity for further functionalization.
  • Applications : Utilized in advanced materials and specialty chemicals, contrasting with the trifluoroethoxy compound’s pharmaceutical applications .

Key Observations :

  • The trifluoroethoxy derivative achieves higher yields (up to 99%) under CuBr2-catalyzed conditions compared to silyl or tert-butoxy analogs .
  • Palladium-based methods offer scalability but require precise stoichiometry to avoid impurities like 1-bromo-4-(2,2,2-trifluoroethoxy)benzene .

Physicochemical Properties

NMR Spectral Data

Compound <sup>19</sup>F NMR (δ, ppm) <sup>1</sup>H NMR (δ, ppm)
1,4-Bis(2,2,2-trifluoroethoxy)benzene -74.0 (t, J = 8.2 Hz) 6.91 (s, 4H), 4.31 (q, J = 8.1 Hz)
1,4-Bis(2-fluoroethoxy)benzene ~-120 to -130 (CF2 signals) Similar aromatic peaks

Key Observations :

  • The trifluoroethoxy compound’s <sup>19</sup>F signal at -74.0 ppm is distinctive due to the –CF3 groups, whereas monofluoroethoxy analogs show upfield shifts .

Thermal and Solubility Profiles

  • This compound : High thermal stability (stable at 100°C during synthesis) and moderate solubility in pentane/ethyl acetate .
  • 1,4-Bis(trifluoromethyl)benzene : Higher hydrophobicity due to –CF3 groups, limiting aqueous solubility .

Biological Activity

1,4-Bis(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C10H8F6O2C_{10}H_8F_6O_2. This compound features two trifluoroethoxy groups attached to a benzene ring at the para positions. Due to its unique chemical structure, it has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance the compound's reactivity and influence its interactions with biomolecules. Research indicates that this compound may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound derivatives. For instance, derivatives synthesized from this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study utilized the SRB assay to evaluate the cytotoxicity of these derivatives on HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results showed that several derivatives had IC50 values significantly lower than that of standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity Data of this compound Derivatives

Compound NameCell LineIC50 (µM)Comparison with Doxorubicin (IC50 µM)
1,4-Bis(2,2,2-trifluoroethoxy)acetophenoneHepG22.387.46
1,4-Bis(2,2,2-trifluoroethoxy)acetophenoneHCT1161.548.29
1,4-Bis(2,2,2-trifluoroethoxy)acetophenoneMCF-74.524.56

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of para-dibromobenzene or para-dihydroxybenzene with a trifluoroethanol derivative in the presence of a catalyst . This compound serves as a precursor for various biologically active derivatives.

For example:

  • Flecainide , an antiarrhythmic medication, is synthesized from this compound through several steps involving acetylation and further transformations .

Case Studies

A series of studies have focused on the anticancer mechanisms of compounds derived from this compound:

  • Study on EGFR Inhibition : One study assessed the inhibition of epidermal growth factor receptor (EGFR), a common target in cancer therapy. The results indicated that certain derivatives could effectively inhibit EGFR activity and induce apoptosis in cancer cells .
  • Apoptosis Pathway Analysis : Another investigation utilized annexin V-FITC assays to evaluate apoptosis induction in treated cells. The findings suggested that these compounds could activate mitochondrial pathways involving proteins such as Bax and Bcl-2 .
  • Cell Cycle Analysis : Research also included cell cycle analysis demonstrating that treatment with these compounds resulted in significant alterations in cell cycle progression in cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-bis(2,2,2-trifluoroethoxy)benzene, and how can purity be optimized?

  • Methodology : The compound is synthesized via nitration of precursor benzene derivatives. For example, nitric acid in trifluoroacetic acid selectively nitrates this compound at specific positions under controlled conditions (25±2°C, 24-hour stirring) . Post-synthesis, purification via silica gel column chromatography (eluting with chloroform/hexane mixtures) and recrystallization (cyclohexane/benzene) ensures high purity (>95%) . Key parameters include stoichiometric control of nitric acid and solvent choice to minimize by-products.

Q. How can the compound be characterized to confirm its structural integrity?

  • Methodology :

  • Melting Point Analysis : A sharp melting point of 75–77°C confirms crystallinity and purity .
  • Spectroscopy : 19F^{19}\text{F} NMR detects trifluoroethoxy groups (δ ~ -70 to -75 ppm), while 1H^{1}\text{H} NMR identifies aromatic protons (δ ~6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 274.1597 (C10_{10}H8_8F6_6O2_2) .
  • Elemental Analysis : Match calculated vs. observed %C, %H, and %N (e.g., C: 37.6%, H: 2.2%, N: 4.4% for nitro derivatives) .

Advanced Research Questions

Q. What is the electronic influence of trifluoroethoxy substituents on electrophilic aromatic substitution (EAS) in this compound?

  • Methodology : The strong electron-withdrawing nature of trifluoroethoxy (-OCH2_2CF3_3) groups directs EAS to meta/para positions. For example, nitration of this compound yields 3,4-bis(2,2,2-trifluoroethoxy)nitrobenzene due to deactivation of the ring and steric hindrance . Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., monitoring reaction rates with varying nitrating agents) quantify substituent effects.

Q. How can this compound serve as a precursor for bioactive molecules or ligands in coordination chemistry?

  • Methodology :

  • Pharmaceutical Intermediates : Nitro derivatives (e.g., 3,4-bis(trifluoroethoxy)nitrobenzene) are reduced to amines for use in urea-based therapeutics with antiarrhythmic properties .
  • Ligand Design : The electron-deficient aromatic ring and trifluoroethoxy groups enhance metal-ligand stability. Complexation with transition metals (e.g., Pd, Cu) can be studied via UV-Vis (charge-transfer bands) and cyclic voltammetry (redox behavior) .

Q. What analytical challenges arise when interpreting spectral data for fluorinated derivatives?

  • Methodology :

  • NMR Complexity : 19F^{19}\text{F} coupling with adjacent protons (e.g., -OCH2_2CF3_3) causes splitting patterns. Use deuterated solvents and decoupling techniques to simplify spectra.
  • Mass Spectrometry : Fragmentation patterns must account for loss of CF3_3 groups (m/z -69) or cleavage of ether linkages .

Q. Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reported melting points or reaction yields?

  • Troubleshooting :

  • Purity : Recrystallize with alternative solvents (e.g., ethyl acetate/hexane) to remove impurities affecting melting ranges .
  • Reaction Conditions : Optimize nitric acid stoichiometry (e.g., 1.05 eq. vs. 1.0 eq.) and monitor temperature to improve yield consistency .

Q. What safety protocols are critical for handling this compound?

  • Guidelines :

  • Storage : Keep in airtight containers at -20°C to prevent hydrolysis of trifluoroethoxy groups.
  • Hazard Mitigation : Use fume hoods for nitration steps (NOx_x emissions) and PPE (gloves, goggles) to avoid skin contact .

Q. Ecological & Mechanistic Studies

Q. What strategies assess the environmental impact of fluorinated aromatic compounds?

  • Methodology :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates.
  • Toxicity Screening : Test aquatic toxicity (Daphnia magna LC50_{50}) and bioaccumulation potential (log P calculations; predicted log P ~3.5 for this compound) .

Properties

IUPAC Name

1,4-bis(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O2/c11-9(12,13)5-17-7-1-2-8(4-3-7)18-6-10(14,15)16/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUBFESHPMGIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216517
Record name 1,4-Bis(2,2,2-trifluoroethoxy)benzene
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Molecular Weight

274.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66300-61-6
Record name 1,4-Bis(2,2,2-trifluoroethoxy)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(2,2,2-trifluoroethoxy)benzene
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Record name 1,4-Bis(2,2,2-trifluoroethoxy)benzene
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Record name 1,4-bis(2,2,2-trifluoroethoxy)benzene
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Synthesis routes and methods I

Procedure details

To a mixture of 2.42 moles (334.4 g.) of potassium carbonate, 2.2 moles (510.6 g.) of 2,2,2-trifluoroethyl trifluoromethanesulfonate in 1.02 liters of acetone is added a solution of 1.0 mole (110 g.) of hydroquinone in 1.1 liters of acetone, slowly over a 2 hour period. The reaction is then heated at reflux for 24 hours, the reaction mixture is evaporated, and 2 liters of chloroform and 2 liters of water are added to the residue. The chloroform layer is separated, the aqueous layer is washed twice with 1 liter of chloroform, and the combined chloroform solution is washed with 1 liter of water. The chloroform solution is dried over magnesium sulfate, then concentrated under vacuum. Hexane is added to the residue and the solid product is collected by filtration and washed with hexane. Additional material is collected from the concentrated residues. A yield of 88 percent, 241 g. of 1,4-bis(2,2,2-trifluoroethoxy)benzene, m.p. 75°-77° C. is obtained.
Quantity
334.4 g
Type
reactant
Reaction Step One
Quantity
510.6 g
Type
reactant
Reaction Step One
Quantity
1.02 L
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
1.1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
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Synthesis routes and methods III

Procedure details

To a mixture of 2.42 moles (334.4 g.) of potassium carbonates, 2.2 moles (510.6 g.) of 2,2,2-trifluoroethyl trifluoromethanesulfonate in 1.02 liter of acetone is added a solution of 1.0 mole (110 g.) of hydroquinone in 1.1 liter of acetone, slowly over a 2 hour period. The reaction is then heated at reflux for 24 hours, the reaction mixture is evaporated, and 2 liters of chloroform and 2 liters of water are added to the residue. The chloroform layer is separated, the aqueous layer is washed twice with 1 liter of chloroform, and the combined chloroform solution is washed with 1 liter of water. The chloroform solution is dried over magnesium sulfate, then concentrated under vacuum. Hexane is added to the residue and the solid product is collected by filtration and washed with hexane. Additional material is collected from the concentrated residues. A yield of 88 percent, 241 g. of 1,4-bis(2,2,2-trifluoroethoxy)benzene, m.p. 75°-77° C. is obtained.
[Compound]
Name
potassium carbonates
Quantity
334.4 g
Type
reactant
Reaction Step One
Quantity
510.6 g
Type
reactant
Reaction Step One
Quantity
1.02 L
Type
solvent
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
1.1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4-Bis(2,2,2-trifluoroethoxy)benzene
1,4-Bis(2,2,2-trifluoroethoxy)benzene
1,4-Bis(2,2,2-trifluoroethoxy)benzene
1,4-Bis(2,2,2-trifluoroethoxy)benzene
1,4-Bis(2,2,2-trifluoroethoxy)benzene
1,4-Bis(2,2,2-trifluoroethoxy)benzene

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